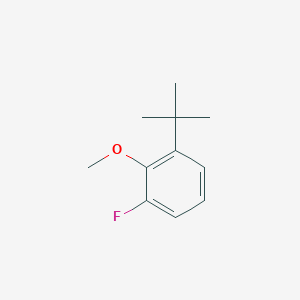
2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C7H6Br2ClNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-chloropyridin-3-yl)ethan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or other substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields ketones or carboxylic acids.
Reduction Products: Reduction generally results in the formation of alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(3-chloropyridin-2-yl)ethan-1-one
- 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one hydrobromide
Comparison: Compared to its analogs, 2-Bromo-1-(2-chloropyridin-3-yl)ethan-1-one hydrobromide exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its electrophilic properties, making it a versatile intermediate in organic synthesis. Additionally, the presence of the pyridine ring contributes to its potential biological activities .
Propiedades
Fórmula molecular |
C7H6Br2ClNO |
|---|---|
Peso molecular |
315.39 g/mol |
Nombre IUPAC |
2-bromo-1-(2-chloropyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-4-6(11)5-2-1-3-10-7(5)9;/h1-3H,4H2;1H |
Clave InChI |
MHTNMXDQPTWLHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)

![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)




![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)


